2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a methyl group, and a pyrido[2,3-d]pyrimidine moiety, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of pyrido[2,3-d]pyrimidine derivatives with piperazine under controlled conditions. The reaction is often catalyzed by dicationic molten salts, which facilitate the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents such as ethanol can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: A compound with a distinctive triheteroaryl structure, also used as a CDK4/6 inhibitor.
Uniqueness
2-Cyclopropyl-4-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and its potent inhibitory activity against CDKs. This makes it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H21N7 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H21N7/c1-13-11-16(24-17(23-13)14-4-5-14)25-7-9-26(10-8-25)19-15-3-2-6-20-18(15)21-12-22-19/h2-3,6,11-12,14H,4-5,7-10H2,1H3 |
InChI Key |
TXAHDVMQGGLPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Origin of Product |
United States |
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